Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate
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Overview
Description
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that belongs to the class of brominated aromatic esters. It is characterized by the presence of two bromine atoms, a methoxy group, and an ester functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a methoxy-substituted benzene derivative, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromomethyl group.
Ethyl 4-bromo-2-chlorobenzoate: Contains a chlorine atom instead of a bromomethyl group.
Ethyl 4-bromo-2-methylbenzoate: Features a methyl group instead of a bromomethyl group.
Uniqueness
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both bromine and
Biological Activity
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses the molecular formula C11H10Br2O3 and a molecular weight of 327.01 g/mol. It features a benzoate ester structure with bromine and methoxy substituents, which are crucial for its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of bromine atoms enhances its binding affinity to microbial targets, potentially leading to inhibition of growth in various bacterial strains.
- Anticancer Activity : Research indicates that this compound may modulate enzyme activities involved in cancer pathways. Its structural features allow it to interact with specific receptors associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit enzymes critical for metabolic processes. This inhibition could lead to therapeutic effects against diseases such as cancer and bacterial infections.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Modulation of cancer cell pathways | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds, this compound was tested against several strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial viability, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C11H12Br2O3 |
---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C11H12Br2O3/c1-3-16-11(14)10-7(6-12)4-8(13)5-9(10)15-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
CORKXYMQQPPGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)Br)CBr |
Origin of Product |
United States |
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